GSK5750

Description

Properties

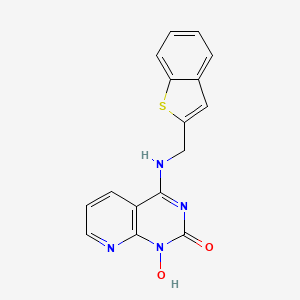

Molecular Formula |

C16H12N4O2S |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

4-(1-benzothiophen-2-ylmethylamino)-1-hydroxypyrido[2,3-d]pyrimidin-2-one |

InChI |

InChI=1S/C16H12N4O2S/c21-16-19-14(12-5-3-7-17-15(12)20(16)22)18-9-11-8-10-4-1-2-6-13(10)23-11/h1-8,22H,9H2,(H,18,19,21) |

InChI Key |

JMKYKCCBXRBHQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)CNC3=NC(=O)N(C4=C3C=CC=N4)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of GSK5750

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Selective Inhibition of HIV-1 Reverse Transcriptase Ribonuclease H Activity

GSK5750 is a potent and specific inhibitor of the ribonuclease H (RNase H) activity of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[1][2][3] As a 1-hydroxy-pyridopyrimidinone analog, its mechanism centers on the chelation of divalent metal ions, specifically Mg2+, within the RNase H active site.[1] This action is crucial for disrupting the viral replication cycle, as the RNase H function of RT is essential for the degradation of the viral RNA template during the synthesis of double-stranded DNA, a necessary step for integration into the host genome.[1]

A key characteristic of this compound's inhibitory action is its specificity. It does not affect the DNA polymerase activity of HIV-1 RT, nor does it inhibit the RNase H activity of Escherichia coli. This selectivity suggests a high therapeutic potential with a reduced likelihood of off-target effects.

One of the most significant features of this compound is its slow dissociation from the enzyme-inhibitor complex. While the association with the free enzyme is also a slow process, the long residence time of the inhibitor at the active site is believed to compensate for the inability of this compound to bind to the pre-formed enzyme-substrate complex. This prolonged interaction enhances its inhibitory potency.

Furthermore, this compound demonstrates a more pronounced inhibitory effect on the secondary cleavage events of RNase H compared to the primary cleavage. The initial, primary cleavage of the RNA strand is only weakly inhibited, likely due to steric hindrance from the bound nucleic acid substrate, which impedes the inhibitor's access to the active site. However, once the initial nick is made, this compound effectively inhibits the subsequent, secondary degradation of the RNA template.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that define the interaction of this compound with HIV-1 Reverse Transcriptase.

| Parameter | Value | Description |

| IC50 | 0.33 µM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the HIV-1 RT RNase H activity. |

| Kd | ~400 nM | The equilibrium dissociation constant, representing the affinity of this compound for the free HIV-1 RT enzyme. |

Experimental Protocols

HIV-1 RT Ribonuclease H (RNase H) Inhibition Assay

This protocol is designed to measure the inhibitory effect of this compound on the RNase H activity of HIV-1 RT.

Materials:

-

Purified recombinant HIV-1 RT

-

This compound

-

Chimeric DNA-RNA/DNA primer/template substrate (radiolabeled or fluorescently labeled)

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 10 mM MgCl₂, 1 mM DTT

-

Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol

-

Polyacrylamide gel (denaturing)

-

Phosphorimager or fluorescence scanner

Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a microcentrifuge tube, combine the HIV-1 RT enzyme and the chimeric DNA-RNA/DNA substrate in the reaction buffer.

-

Add the various concentrations of this compound or a vehicle control (e.g., DMSO) to the enzyme-substrate mixture.

-

Initiate the reaction by adding MgCl₂.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes).

-

Terminate the reaction by adding an equal volume of stop solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the cleavage products by electrophoresis on a denaturing polyacrylamide gel.

-

Visualize and quantify the cleavage products using a phosphorimager (for radiolabeled substrates) or a fluorescence scanner.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.

Order-of-Addition Experiment

This experiment is crucial to determine the step at which this compound inhibits the RNase H reaction.

Materials:

-

Same as the RNase H Inhibition Assay.

Procedure: This experiment involves three different conditions for the addition of the components:

-

Condition A (Inhibitor added to free enzyme):

-

Pre-incubate the HIV-1 RT enzyme with this compound in the reaction buffer (without MgCl₂) for a set time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the chimeric DNA-RNA/DNA substrate and MgCl₂.

-

Proceed with steps 5-10 of the RNase H Inhibition Assay protocol.

-

-

Condition B (Inhibitor added to enzyme-substrate complex):

-

Pre-incubate the HIV-1 RT enzyme with the chimeric DNA-RNA/DNA substrate in the reaction buffer (without MgCl₂) for a set time (e.g., 10 minutes) at room temperature to allow for complex formation.

-

Add this compound to the pre-formed enzyme-substrate complex.

-

Initiate the reaction by adding MgCl₂.

-

Proceed with steps 5-10 of the RNase H Inhibition Assay protocol.

-

-

Condition C (Substrate added to enzyme-inhibitor complex):

-

Pre-incubate the HIV-1 RT enzyme with this compound in the reaction buffer (with MgCl₂) for a set time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the chimeric DNA-RNA/DNA substrate.

-

Proceed with steps 5-10 of the RNase H Inhibition Assay protocol.

-

Analysis: By comparing the level of inhibition in these three conditions, the mechanism can be elucidated. Stronger inhibition in Condition A and C compared to Condition B indicates that this compound preferentially binds to the free enzyme and is less effective once the substrate is bound.

Visualizations

Caption: Mechanism of this compound inhibition of HIV-1 RT RNase H.

Caption: Workflow for the order-of-addition experiment.

References

- 1. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [en.bio-protocol.org]

- 2. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]

- 3. academic.oup.com [academic.oup.com]

GSK5750: A Technical Guide to a Potent RNase H Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK5750, a novel and potent inhibitor of the ribonuclease H (RNase H) activity of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). This compound, a 1-hydroxy-pyridopyrimidinone analog, represents a promising scaffold for the development of new antiretroviral therapies. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.

Core Concepts and Mechanism of Action

This compound functions as a specific inhibitor of the RNase H activity of HIV-1 RT. RNase H is a critical enzyme in the HIV-1 replication cycle, responsible for degrading the RNA strand of RNA:DNA hybrids during reverse transcription. Inhibition of this enzymatic activity halts the viral replication process, making it a key target for antiretroviral drug development.

The primary mechanism of action for this compound is the chelation of the two essential magnesium ions (Mg²⁺) within the RNase H active site.[1] This interaction is dependent on the presence of these divalent cations and occurs when the enzyme is not bound to its nucleic acid substrate.[1] A key characteristic of this compound is its slow dissociation from the enzyme-inhibitor complex, a favorable kinetic property that enhances its inhibitory potential.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for this compound.

| Parameter | Value | Enzyme/System | Reference |

| IC₅₀ (RNase H Activity) | 0.33 ± 0.11 µM | HIV-1 RT | [2] |

| Kd (Equilibrium Dissociation Constant) | ~400 nM | HIV-1 RT | |

| Specificity | No significant inhibition of E. coli RNase H or HIV-1 RT DNA polymerase activity | E. coli RNase H, HIV-1 RT |

Table 1: Biochemical Inhibition Data for this compound.

| Parameter | Value | Cell Line(s) | Reference |

| EC₅₀ | Not publicly available in reviewed literature. | - | Based on extensive literature search. |

Table 2: Antiviral Activity of this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on established methods and information from the primary literature describing this compound.

HIV-1 RNase H Inhibition Assay (Fluorescence-Based)

This assay measures the ability of this compound to inhibit the cleavage of a fluorescently labeled RNA:DNA hybrid substrate by HIV-1 RT.

Materials:

-

Recombinant HIV-1 RT

-

Fluorescently labeled RNA:DNA hybrid substrate (e.g., 5'-fluorescein-labeled RNA annealed to a 3'-dabcyl-labeled DNA)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

This compound stock solution (in DMSO)

-

DMSO (for control)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

In a 96-well plate, add 10 µL of the diluted this compound or DMSO (for no-inhibitor control).

-

Add 80 µL of a solution containing the RNA:DNA hybrid substrate (final concentration, e.g., 50 nM) and HIV-1 RT (final concentration, e.g., 10 nM) in assay buffer.

-

Initiate the reaction by adding the enzyme-substrate mix to the wells containing the inhibitor.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

-

Measure the increase in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used. Cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Order-of-Addition Experiment

This experiment determines whether this compound binds to the free enzyme or the enzyme-substrate complex.

Materials:

-

Same as the RNase H Inhibition Assay.

Procedure:

-

Condition 1 (Inhibitor added before substrate):

-

Pre-incubate HIV-1 RT with this compound (or DMSO) in the assay buffer containing MgCl₂ for a set time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the RNA:DNA hybrid substrate.

-

Monitor the reaction as described in the RNase H inhibition assay.

-

-

Condition 2 (Substrate added before inhibitor):

-

Pre-incubate HIV-1 RT with the RNA:DNA hybrid substrate in the assay buffer containing MgCl₂ for a set time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding this compound (or DMSO).

-

Monitor the reaction as described in the RNase H inhibition assay.

-

-

Analysis: Compare the level of inhibition between the two conditions. Potent inhibition only in Condition 1 indicates that this compound binds to the free enzyme.

Determination of Equilibrium Dissociation Constant (Kd)

The Kd can be determined through various methods, including enzyme kinetics and biophysical techniques. A common method involves measuring the initial velocity of the RNase H reaction at different substrate concentrations in the presence of a fixed concentration of the inhibitor.

Materials:

-

Same as the RNase H Inhibition Assay.

Procedure:

-

Perform the RNase H inhibition assay with varying concentrations of the RNA:DNA hybrid substrate.

-

Repeat the assay in the presence of a fixed concentration of this compound.

-

Plot the initial reaction velocities against the substrate concentration for both the uninhibited and inhibited reactions.

-

Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

-

The Kd can be calculated from the changes in these kinetic parameters using appropriate models for competitive, non-competitive, or uncompetitive inhibition. For a competitive inhibitor, the Cheng-Prusoff equation (Ki = IC₅₀ / (1 + [S]/Km)) can be used to approximate the dissociation constant of the inhibitor (Ki), which is equivalent to Kd under certain assumptions.

Antiviral Activity Assay (Cell-Based)

This assay determines the concentration of this compound required to inhibit HIV-1 replication in a cell culture model.

Materials:

-

HIV-1 susceptible cell line (e.g., MT-4, CEM-GXR)

-

Replication-competent HIV-1 virus stock

-

Cell culture medium and supplements

-

This compound stock solution

-

Reagents for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay reagents for reporter viruses)

-

96-well cell culture plates

-

Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo)

Procedure:

-

Seed the HIV-1 susceptible cells in a 96-well plate.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted this compound to the cells.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).

-

After incubation, quantify the extent of viral replication in the culture supernatant (e.g., by measuring p24 antigen levels) or in the cells (e.g., by measuring reporter gene expression).

-

In a parallel plate with uninfected cells, assess the cytotoxicity of this compound at the same concentrations using a cell viability assay to determine the 50% cytotoxic concentration (CC₅₀).

-

Calculate the percent inhibition of viral replication for each this compound concentration.

-

Determine the 50% effective concentration (EC₅₀) by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key pathways and mechanisms related to this compound's function.

Caption: Overview of the HIV-1 reverse transcription process.

Caption: Mechanism of RNase H inhibition by this compound.

Caption: Workflow for determining the IC₅₀ of this compound.

References

An In-depth Technical Guide to GSK5750: A Selective HIV-1 Reverse Transcriptase Ribonuclease H Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK5750, a potent and specific inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT). This compound, a 1-hydroxy-pyridopyrimidinone analog, represents a significant area of investigation in the development of novel anti-HIV therapeutics due to its distinct mechanism of action. This document details the compound's mechanism, quantitative biochemical data, and the experimental protocols used for its characterization.

Core Concepts and Mechanism of Action

This compound targets the RNase H domain of HIV-1 RT, an essential enzymatic function for viral replication. Unlike non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to an allosteric site to inhibit the DNA polymerase activity of RT, this compound specifically inhibits the degradation of the viral RNA template during reverse transcription.[1][2]

The mechanism of inhibition involves the chelation of divalent metal ions (Mg²⁺) in the RNase H active site.[3][4] This interaction is crucial for the inhibitor's function. Notably, this compound's binding to the free enzyme is slow, but once the enzyme-inhibitor complex is formed, it exhibits a slow dissociation rate.[1] This characteristic is considered a favorable kinetic property for RNase H active site inhibitors. An important feature of this compound is its specificity; it does not inhibit the DNA polymerase activity of HIV-1 RT and shows no significant inhibitory effect against E. coli RNase H.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory and binding activities as reported in preclinical studies.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Target Enzyme | Notes |

| IC₅₀ | 0.33 ± 0.11 µM | HIV-1 RT RNase H (secondary cleavage) | Approximately 12-fold more potent than the reference compound β-thujaplicinol (IC₅₀ = 3.8 ± 0.65 µM). |

Table 2: Binding Affinity and Kinetics of this compound

| Parameter | Value | Method | Notes |

| Kd | ~400 nM (386.5 ± 177.5 nM) | Equilibrium Dissociation Constant Measurement | Determined by plotting the maximum product of the RNase H reaction against inhibitor concentration. |

| Association | Slow | Pre-incubation Time-course Assay | Maximum inhibition was observed after approximately 8 minutes of pre-incubation with the enzyme before substrate addition. |

| Dissociation | Slow | Enzyme-Inhibitor Dissociation Assay | Forms a long-lasting complex with HIV-1 RT. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

HIV-1 RT RNase H Activity Assay

This assay is designed to measure the inhibition of the RNase H activity of HIV-1 RT.

-

Substrate: A chimeric DNA-RNA/DNA primer/template substrate is used to mimic the natural tRNA primer removal process during reverse transcription. The 5' end of the primer is radiolabeled for detection.

-

Reaction Conditions:

-

Recombinant HIV-1 RT is incubated with the radiolabeled substrate.

-

The reaction is carried out in a buffer containing Mg²⁺, which is essential for RNase H activity.

-

Varying concentrations of this compound (or a control inhibitor) are added to the reaction mixture.

-

-

Analysis:

-

The reaction products are separated by denaturing polyacrylamide gel electrophoresis.

-

The cleavage products are visualized by autoradiography.

-

The intensity of the bands corresponding to the cleaved products is quantified to determine the extent of RNase H inhibition and to calculate the IC₅₀ value.

-

DNA Polymerase Activity Assay

This assay is performed to assess the specificity of this compound and confirm it does not inhibit the DNA polymerase function of HIV-1 RT.

-

Substrate: A model DNA/RNA primer/template substrate is used, where the primer is a 5'-radiolabeled DNA oligonucleotide and the template is a longer RNA oligonucleotide.

-

Reaction Conditions:

-

HIV-1 RT is incubated with the primer/template substrate in the presence of deoxynucleoside triphosphates (dNTPs).

-

A high concentration of this compound (e.g., 20 µM) is added to the reaction.

-

-

Analysis:

-

Time course experiments are performed, and samples are taken at various time points.

-

The reaction is stopped, and the products are resolved by gel electrophoresis.

-

The extension of the radiolabeled primer is monitored to determine if DNA synthesis is affected.

-

Equilibrium Dissociation Constant (Kd) Determination

This experiment measures the binding affinity of this compound to HIV-1 RT.

-

Method: RNase H activity is measured using a DNA/RNA primer/template with a recessed 3'-primer end in the presence of varying concentrations of this compound.

-

Procedure:

-

A fixed amount of HIV-1 RT is incubated with a range of this compound concentrations.

-

The RNase H reaction is initiated by the addition of the substrate.

-

-

Analysis:

-

The reaction progress is monitored over time.

-

The maximum amount of product formed (Ymax) at each inhibitor concentration is determined.

-

The Ymax values are then plotted against the corresponding this compound concentration, and the data are fitted to a binding equation to calculate the equilibrium dissociation constant (Kd).

-

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflow of a key experimental protocol.

Caption: Mechanism of this compound action on HIV-1 RT.

References

- 1. Inhibition of the ribonuclease H activity of HIV-1 reverse transcriptase by this compound correlates with slow enzyme-inhibitor dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Inhibition of the Ribonuclease H Activity of HIV-1 Reverse Transcriptase by this compound Correlates with Slow Enzyme-Inhibitor Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | HIV-1 Reverse Transcriptase Ribonuclease H Inhibitor | MedChemExpress [medchemexpress.eu]

In-depth Technical Guide to the Function of GSK5750: A Potent HIV-1 Ribonuclease H Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK5750 is a novel and potent small molecule inhibitor that specifically targets the ribonuclease H (RNase H) activity of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). The HIV-1 RNase H is an essential enzyme for viral replication, responsible for degrading the RNA strand of RNA/DNA hybrids during reverse transcription. Its inhibition represents a promising therapeutic strategy for the treatment of HIV-1 infection. This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound.

Mechanism of Action

This compound functions as a highly specific, non-competitive inhibitor of the HIV-1 RT RNase H activity. Its mechanism of action is characterized by its ability to bind to the free enzyme, but not to the enzyme that has already formed a complex with its RNA/DNA substrate. This binding is dependent on the presence of Mg²⁺ ions, which are essential cofactors for the catalytic activity of RNase H.

A key feature of this compound is its slow dissociation from the enzyme. This prolonged interaction with the HIV-1 RT is thought to compensate for its inability to bind to the pre-formed enzyme-substrate complex, thereby contributing to its potent inhibitory effect.

Figure 1: Mechanism of Action of this compound.

Quantitative Data

The inhibitory potency and binding affinity of this compound have been quantified through various biochemical assays. The following tables summarize the key quantitative data.

| Parameter | Value | Description |

| IC₅₀ | 0.33 µM | The half maximal inhibitory concentration against the secondary cleavage activity of HIV-1 RNase H.[1] |

| K_d_ | ~400 nM | The equilibrium dissociation constant, indicating the binding affinity of this compound to HIV-1 RT.[2][3] |

Table 1: Inhibitory Potency and Binding Affinity of this compound.

| Target Enzyme/Activity | Inhibition | Notes |

| HIV-1 RT RNase H (Secondary Cleavage) | Potent Inhibition | Primary cleavage is weakly inhibited. |

| HIV-1 RT DNA Polymerase Activity | No Significant Inhibition | Demonstrates high specificity for the RNase H domain.[3] |

| E. coli RNase H | No Significant Inhibition | Indicates specificity for the viral enzyme.[3] |

Table 2: Specificity Profile of this compound.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the function of this compound, based on published methodologies.

HIV-1 RNase H Activity Assay (FRET-based)

This assay measures the enzymatic activity of HIV-1 RNase H by monitoring the cleavage of a fluorescently labeled RNA/DNA hybrid substrate.

Materials:

-

Purified recombinant HIV-1 Reverse Transcriptase

-

Fluorescently labeled RNA/DNA hybrid substrate (e.g., RNA strand with a 5'-fluorophore and DNA strand with a 3'-quencher)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 6 mM MgCl₂

-

This compound stock solution in DMSO

-

DMSO (control)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the HIV-1 RT enzyme to each well.

-

Add the this compound dilutions or DMSO (for control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the RNA/DNA hybrid substrate to each well.

-

Immediately begin monitoring the increase in fluorescence at appropriate excitation and emission wavelengths using a fluorescence plate reader.

-

Record data at regular intervals for a specified duration (e.g., 30-60 minutes).

-

Calculate the initial reaction rates from the linear phase of the fluorescence-time curves.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.

Enzyme-Inhibitor Binding Assay (e.g., Surface Plasmon Resonance - SPR)

This assay can be used to determine the binding kinetics (association and dissociation rates) and affinity (K_d_) of this compound to HIV-1 RT.

Materials:

-

Purified recombinant HIV-1 Reverse Transcriptase

-

SPR instrument and sensor chips (e.g., CM5)

-

Immobilization buffer: 10 mM sodium acetate (pH 5.0)

-

Running buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 6 mM MgCl₂, 0.005% (v/v) Surfactant P20

-

This compound stock solution in DMSO

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Immobilize the HIV-1 RT onto the surface of a sensor chip using standard amine coupling chemistry.

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the this compound solutions over the immobilized enzyme surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units) over time to observe the association and dissociation phases.

-

Regenerate the sensor surface between injections using an appropriate regeneration solution.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_).

Figure 2: General experimental workflows for characterizing this compound.

Conclusion

This compound is a highly potent and specific inhibitor of the HIV-1 RT RNase H activity. Its unique mechanism of action, characterized by slow dissociation from the free enzyme, makes it a valuable tool for studying the function of HIV-1 RNase H and a promising lead compound for the development of novel antiretroviral therapies. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development efforts targeting this critical viral enzyme.

References

GSK5750: A Technical Guide to Target Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity of GSK5750, a potent and specific inhibitor of the ribonuclease H (RNase H) activity of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).

Core Target and Mechanism of Action

This compound is a 1-hydroxy-pyridopyrimidinone analog that selectively inhibits the RNase H function of HIV-1 RT.[1] The primary molecular target of this compound is the RNase H active site of the p66 subunit of HIV-1 RT. Its mechanism of action involves the chelation of the two divalent magnesium ions (Mg2+) that are essential for the catalytic activity of the RNase H domain.[1][2] This binding to the active site prevents the enzyme from hydrolyzing the RNA strand of RNA:DNA hybrids, a critical step in the HIV-1 replication cycle.

The inhibition by this compound is specific to the RNase H activity, with no significant effect on the DNA polymerase activity of HIV-1 RT.[3][4] This selectivity for the RNase H domain is a key characteristic of this compound.

Quantitative Analysis of Target Inhibition

The inhibitory potency of this compound against HIV-1 RT RNase H has been quantified through in vitro enzymatic assays. The following table summarizes the key quantitative data.

| Target Enzyme | Assay Type | IC50 Value | Reference |

| HIV-1 RT RNase H | RNase H Cleavage Assay | 0.33 µM | |

| HIV-1 RT DNA Polymerase | DNA Synthesis Assay | > 20 µM | |

| E. coli RNase H | RNase H Cleavage Assay | No significant inhibition |

Target Selectivity Profile

This compound demonstrates a high degree of selectivity for its intended target.

-

Intra-enzyme Selectivity: this compound is highly selective for the RNase H domain over the DNA polymerase domain of HIV-1 RT, as evidenced by the lack of inhibition of DNA synthesis at concentrations up to 20 µM.

-

Interspecies Selectivity: The compound shows specificity for the viral enzyme, as it does not inhibit the activity of Escherichia coli RNase H.

Information regarding the selectivity of this compound against a broader panel of human nucleases, including human RNase H isoforms, and other enzyme classes such as kinases, is not available in the public domain. This represents a key area for further investigation to fully characterize its off-target profile.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

HIV-1 RT RNase H Inhibition Assay

This assay measures the ability of an inhibitor to block the RNase H-mediated cleavage of an RNA/DNA hybrid substrate.

Materials:

-

Purified recombinant HIV-1 RT (p66/p51 heterodimer)

-

RNA/DNA hybrid substrate (e.g., a 5'-radiolabeled RNA annealed to a complementary DNA strand)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

This compound or other test compounds

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, the RNA/DNA substrate, and the desired concentration of this compound.

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.

-

Initiate the reaction by adding HIV-1 RT to the mixture.

-

Allow the reaction to proceed at 37°C for a specific time (e.g., 20 minutes).

-

Terminate the reaction by adding the stop solution.

-

Denature the samples by heating (e.g., at 95°C for 5 minutes).

-

Separate the cleavage products from the full-length substrate by denaturing PAGE.

-

Visualize and quantify the radiolabeled RNA fragments using a phosphorimager.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HIV-1 RT DNA Polymerase Activity Assay

This assay assesses the effect of an inhibitor on the DNA synthesis function of HIV-1 RT.

Materials:

-

Purified recombinant HIV-1 RT (p66/p51 heterodimer)

-

Template-primer system (e.g., a homopolymeric RNA template annealed to a DNA primer)

-

Radiolabeled dNTP (e.g., [α-32P]dTTP)

-

Unlabeled dNTPs

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

This compound or other test compounds

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, template-primer, radiolabeled dNTP, unlabeled dNTPs, and the desired concentration of this compound.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding HIV-1 RT.

-

Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).

-

Stop the reaction by precipitating the newly synthesized DNA with cold TCA.

-

Collect the precipitated DNA on glass fiber filters.

-

Wash the filters to remove unincorporated dNTPs.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of polymerase activity relative to a no-inhibitor control.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflow related to this compound.

Caption: Mechanism of this compound inhibition of HIV-1 RNase H.

Caption: General workflow for the RNase H inhibition assay.

References

- 1. Inhibition of the ribonuclease H activity of HIV-1 reverse transcriptase by this compound correlates with slow enzyme-inhibitor dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Basis for the Inhibition of RNase H Activity of HIV-1 Reverse Transcriptase by RNase H Active Site-Directed Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the Ribonuclease H Activity of HIV-1 Reverse Transcriptase by this compound Correlates with Slow Enzyme-Inhibitor Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Delving into the Enzyme Kinetics of GSK5750: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the enzyme kinetics of GSK5750, a potent and specific inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and kinetic profile of this compound. All data presented herein is derived from the peer-reviewed publication by Beilhartz GL, et al., published in the Journal of Biological Chemistry in 2014.

Executive Summary

This compound is a 1-hydroxy-pyridopyrimidinone analog that demonstrates potent inhibition of the RNase H activity of HIV-1 RT. It exhibits a slow dissociation from the enzyme, a key characteristic that contributes to its inhibitory efficacy. This guide summarizes the quantitative kinetic data, details the experimental methodologies used to determine these parameters, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Quantitative Enzyme Kinetics Data

The inhibitory activity and binding affinity of this compound against HIV-1 RT RNase H were thoroughly characterized. The key quantitative parameters are summarized in the tables below for clear comparison.

| Parameter | Value | Enzyme | Substrate | Notes |

| IC50 | 0.33 ± 0.11 µM | HIV-1 Reverse Transcriptase | Chimeric DNA-RNA/DNA hybrid | Represents the concentration of this compound required to inhibit 50% of the RNase H activity. |

| Kd | ~400 nM | HIV-1 Reverse Transcriptase | - | Equilibrium dissociation constant, indicating the binding affinity of this compound to the enzyme. |

Table 1: Inhibitory Potency and Binding Affinity of this compound

| Kinetic Parameter | Value | Method |

| kon (Association Rate) | Slow | Order-of-addition experiments |

| koff (Dissociation Rate) | Slow | Dissociation kinetics assay |

Table 2: Association and Dissociation Kinetics of this compound

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to elucidate the enzyme kinetics of this compound.

RNase H Activity Assay

This assay was performed to determine the IC50 value of this compound.

-

Substrate Preparation: A chimeric DNA-RNA/DNA substrate was synthesized to mimic the natural substrate of RNase H.

-

Enzyme and Inhibitor Incubation: Recombinant HIV-1 RT was incubated with varying concentrations of this compound.

-

Reaction Initiation: The RNase H cleavage reaction was initiated by the addition of the chimeric substrate to the enzyme-inhibitor mixture.

-

Data Analysis: The extent of substrate cleavage was quantified, and the IC50 value was calculated by fitting the data to a dose-response curve.

Order-of-Addition Experiments

These experiments were conducted to understand the mechanism of inhibition and the binding kinetics of this compound.

-

Condition 1 (Enzyme + Inhibitor, then Substrate): HIV-1 RT was pre-incubated with this compound before the addition of the substrate to initiate the reaction.

-

Condition 2 (Enzyme + Substrate, then Inhibitor): HIV-1 RT was pre-incubated with the substrate before the addition of this compound.

-

Analysis: The level of inhibition in both conditions was compared to determine if the inhibitor binds to the free enzyme or the enzyme-substrate complex. The results indicated that this compound preferentially binds to the free enzyme.

Dissociation Kinetics Assay

This assay was performed to measure the dissociation rate (koff) of this compound from HIV-1 RT.

-

Formation of Enzyme-Inhibitor Complex: HIV-1 RT was incubated with a saturating concentration of this compound to form a stable complex.

-

Dilution and Substrate Addition: The complex was rapidly diluted, and a large excess of substrate was added to trap any dissociated enzyme.

-

Time-course Analysis: The recovery of enzyme activity was measured over time.

-

Data Fitting: The data was fitted to a first-order exponential decay model to determine the dissociation rate constant (koff).

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway, experimental workflow, and the logical relationship of this compound's mechanism of action.

An In-Depth Technical Guide to the Binding of GSK5750 to the HIV-1 Reverse Transcriptase RNase H Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of GSK5750, a novel inhibitor of the Ribonuclease H (RNase H) activity of Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT). This compound, a 1-hydroxy-pyridopyrimidinone analog, represents a promising scaffold for the development of clinically relevant RNase H inhibitors. This document details the binding site, mechanism of action, quantitative binding and inhibition data, and the experimental protocols used to elucidate these properties.

Executive Summary

This compound is a specific, active-site inhibitor of the RNase H domain of HIV-1 reverse transcriptase. It exhibits tight binding with a slow dissociation rate, a key characteristic that may overcome the challenges faced by previous RNase H inhibitors. This compound's mechanism involves chelation of the divalent metal ions essential for catalytic activity within the RNase H active site. A critical feature of its interaction is its binding to the free enzyme, as the presence of a nucleic acid substrate hinders access to the binding site. This guide synthesizes the available data to provide a detailed understanding of the this compound-RT interaction.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with HIV-1 Reverse Transcriptase.

| Parameter | Value | Description |

| Binding Affinity | ||

| Equilibrium Dissociation Constant (Kd) | ~400 nM[1][2] | A measure of the binding affinity of this compound to the free HIV-1 RT enzyme. A lower Kd value indicates a higher binding affinity. |

| Inhibitory Activity | ||

| IC50 (Secondary Cleavage) | 0.33 ± 0.11 µM | The concentration of this compound required to inhibit 50% of the secondary RNase H cleavage activity. This is a measure of the inhibitor's potency. |

| Kinetic Parameters | ||

| Association | Slow | The binding of this compound to HIV-1 RT is a time-dependent process, requiring a pre-incubation period to achieve maximum inhibition. |

| Dissociation | Slow | This compound forms a long-lasting complex with HIV-1 RT, which is a favorable characteristic for an inhibitor. |

Binding Site and Mechanism of Action

This compound targets the active site of the RNase H domain of the p66 subunit of HIV-1 reverse transcriptase. The RNase H active site contains a conserved DDEE motif (Asp-Asp-Glu-Glu) that coordinates two divalent metal ions, typically Mg2+, which are essential for the catalytic hydrolysis of the RNA strand in an RNA/DNA hybrid.

This compound, as a 1-hydroxy-pyridopyrimidinone analog, possesses structural motifs capable of chelating these divalent metal ions in the active site. This metal chelation is a key feature of its inhibitory mechanism, preventing the enzyme from performing its catalytic function.

A crucial aspect of this compound's binding is its dependence on the enzyme state . Order-of-addition experiments have demonstrated that this compound binds effectively to the free enzyme in a Mg2+-dependent manner[1][2]. However, its ability to bind to a pre-formed enzyme-substrate complex is significantly compromised[1]. This is because the bound nucleic acid substrate physically blocks access to the RNase H active site, presenting a biochemical hurdle for this class of inhibitors.

The slow dissociation of the this compound-RT complex is a significant advantage. This "tight binding" characteristic may compensate for the inability of the inhibitor to access the enzyme when it is already bound to its substrate, potentially allowing for sustained inhibition within the cell.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding of this compound to HIV-1 reverse transcriptase.

RNase H Activity Assay (Gel-Based)

This assay is used to measure the inhibitory effect of this compound on the cleavage of an RNA/DNA hybrid substrate by the RNase H domain of HIV-1 RT.

Materials:

-

Purified recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Custom-synthesized RNA/DNA hybrid substrate (e.g., a 5'-radiolabeled RNA primer annealed to a DNA template)

-

This compound (dissolved in DMSO)

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 10 mM MgCl2, 1 mM DTT

-

Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Phosphorimager system for visualization and quantification

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a specified concentration of HIV-1 RT, and varying concentrations of this compound (or DMSO for the no-inhibitor control).

-

Pre-incubation: Incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding. This step is critical for slow-binding inhibitors like this compound.

-

Initiation of Reaction: Add the radiolabeled RNA/DNA substrate to the mixture to start the reaction. The final reaction volume is typically 10-20 µL.

-

Incubation: Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes), allowing for enzymatic cleavage of the RNA strand.

-

Quenching the Reaction: Stop the reaction by adding an equal volume of Stop Solution.

-

Denaturation: Heat the samples at 95°C for 5 minutes to denature the nucleic acids.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis at a constant voltage until the dye fronts have migrated to the desired position.

-

Analysis: Dry the gel and expose it to a phosphor screen. Visualize the radiolabeled RNA fragments using a phosphorimager. The intensity of the cleaved product bands is quantified to determine the extent of RNase H inhibition at each this compound concentration. IC50 values are then calculated by fitting the data to a dose-response curve.

Order-of-Addition Experiment

This experiment is designed to determine whether the inhibitor binds to the free enzyme or the enzyme-substrate complex.

Procedure: Three different reaction conditions are set up:

-

(Enzyme + Substrate) then Inhibitor: Pre-incubate HIV-1 RT with the RNA/DNA substrate. Initiate the reaction by adding this compound and MgCl2.

-

(Enzyme + Inhibitor) then Substrate: Pre-incubate HIV-1 RT with this compound. Initiate the reaction by adding the RNA/DNA substrate and MgCl2.

-

(Enzyme + Inhibitor + Mg2+) then Substrate: Pre-incubate HIV-1 RT with this compound and MgCl2. Initiate the reaction by adding the RNA/DNA substrate.

The reactions are then allowed to proceed and are analyzed as described in the RNase H Activity Assay protocol. Significant inhibition observed only in conditions 2 and 3 indicates that this compound binds to the free enzyme.

Dissociation Kinetics Assay

This assay measures the rate at which this compound dissociates from the HIV-1 RT enzyme.

Procedure:

-

Complex Formation: Pre-incubate a high concentration of HIV-1 RT with a saturating concentration of this compound for a sufficient time to allow for maximal complex formation.

-

Dilution: Rapidly dilute the pre-formed enzyme-inhibitor complex into a reaction mixture containing the RNA/DNA substrate. The dilution factor should be large enough to prevent significant re-binding of the dissociated inhibitor.

-

Time Course Analysis: At various time points after dilution, add a "trap" for the free enzyme (e.g., a high concentration of a competing, non-inhibitory ligand or a rapid, irreversible inhibitor) to prevent re-association of this compound. Alternatively, the appearance of product over time can be monitored continuously.

-

Data Analysis: The rate of product formation will increase over time as the inhibitor dissociates from the enzyme. The data are fitted to an exponential equation to determine the dissociation rate constant (koff). A slow dissociation rate is indicated by a small koff value.

Visualizations

The following diagrams illustrate the key concepts related to this compound's interaction with HIV-1 reverse transcriptase.

Caption: this compound binding to free vs. substrate-bound HIV-1 RT.

Caption: Workflow for the RNase H gel-based inhibition assay.

Caption: Logical flow of the order-of-addition experiment.

Conclusion

This compound is a potent and specific inhibitor of the HIV-1 reverse transcriptase RNase H activity. Its unique characteristics, particularly its slow dissociation kinetics, make it a valuable lead compound for the development of a new class of antiretroviral drugs. The experimental methodologies outlined in this guide provide a framework for the further characterization of this compound and the discovery of next-generation RNase H inhibitors. Future research should focus on obtaining a high-resolution crystal structure of the this compound-RT complex to enable structure-based drug design and on performing site-directed mutagenesis studies to precisely map the key amino acid residues involved in inhibitor binding.

References

- 1. Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site directed mutagenesis studies on HIV-1 reverse transcriptase (RT) shed light on the mechanism of action of a new Ribonuclease H/ DNA polymerase RT dual inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

GSK5750: A Technical Guide to a Potent HIV-1 Ribonuclease H Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GSK5750, a novel and specific inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT). This guide details its chemical properties, mechanism of action, quantitative biochemical data, and the experimental protocols used for its characterization.

Chemical Structure and Properties

This compound is a 1-hydroxy-pyridopyrimidinone analog.[1] Its chemical identity and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[(Benzo[b]thien-2-ylmethyl)amino]-1-hydroxy-pyrido[2,3-d]pyrimidin-2(1H)-one | [1] |

| Chemical Formula | C₁₆H₁₂N₄O₂S | [1] |

| Molecular Weight | 324.35 g/mol | [1] |

| CAS Number | 1312345-89-3 | [1] |

| SMILES Code | O=C1N(O)C2=NC=CC=C2C(NCC3=CC4=CC=CC=C4S3)=N1 | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO |

Mechanism of Action and Biological Activity

This compound is a potent and specific inhibitor of the ribonuclease H activity of HIV-1 reverse transcriptase. RNase H is a critical enzymatic function of HIV-1 RT, responsible for degrading the viral RNA template within the RNA:DNA hybrid during reverse transcription. Inhibition of RNase H activity is a promising therapeutic strategy against HIV that is distinct from the polymerase inhibition targeted by most current antiretroviral drugs.

The inhibitory action of this compound is mediated through a metal chelation mechanism at the RNase H active site. This active site contains two essential magnesium ions, and this compound is believed to chelate these ions, thereby preventing the catalytic activity of the enzyme. An important characteristic of this compound is its specificity; it does not inhibit the DNA polymerase activity of HIV-1 RT, nor does it affect the activity of E. coli RNase H.

A key finding is that this compound exhibits slow dissociation kinetics from the HIV-1 RT enzyme, forming a long-lasting complex. This property is thought to enhance its inhibitory potency by compensating for the inability of the inhibitor to bind to a pre-formed enzyme-substrate complex.

Signaling Pathway and Inhibition

The following diagram illustrates the process of HIV-1 reverse transcription, highlighting the role of RNase H and the point of inhibition by this compound.

Quantitative Data

The inhibitory potency and binding characteristics of this compound have been quantified through various biochemical assays.

Table 2: In Vitro Activity of this compound

| Parameter | Value | Description | Reference |

| IC₅₀ | 0.33 ± 0.11 µM | Half-maximal inhibitory concentration against HIV-1 RT RNase H activity (secondary cleavages). | |

| K_d | ~400 nM | Equilibrium dissociation constant for binding to HIV-1 RT. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound, primarily based on the work by Beilhartz et al. (2014).

HIV-1 Ribonuclease H (RNase H) Inhibition Assay

This assay is designed to measure the inhibition of the RNase H activity of HIV-1 reverse transcriptase.

Experimental Workflow Diagram:

Detailed Methodology:

-

Substrate Preparation: A chimeric DNA-RNA/DNA substrate is used to mimic the natural substrate for RNase H during reverse transcription. The RNA portion is typically 5'-end labeled with ³²P for visualization.

-

Enzyme and Inhibitor Preparation: Recombinant HIV-1 reverse transcriptase is purified. This compound is dissolved in DMSO and serially diluted to the desired concentrations.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, KCl, DTT, and MgCl₂.

-

Order-of-Addition: Order-of-addition experiments are crucial. To determine the effect on the free enzyme, HIV-1 RT is pre-incubated with this compound (or DMSO as a control) before the addition of the nucleic acid substrate.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate and MgCl₂. Aliquots are removed at various time points and the reaction is quenched by adding a stop solution containing EDTA and formamide.

-

Product Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The radiolabeled RNA fragments are visualized and quantified using a phosphorimager.

-

Data Analysis: The extent of RNase H cleavage is quantified, and the percentage of inhibition at each this compound concentration is calculated relative to the DMSO control. The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.

Determination of Equilibrium Dissociation Constant (K_d)

The binding affinity of this compound to HIV-1 RT can be determined using methods such as enzyme kinetics or biophysical techniques like surface plasmon resonance (SPR). The reported K_d of ~400 nM was determined through kinetic analysis.

General Kinetic Approach:

-

Enzyme-Inhibitor Binding: The association (k_on) and dissociation (k_off) rate constants for the binding of this compound to HIV-1 RT are measured.

-

Experimental Setup:

-

Association (k_on): The enzyme is mixed with varying concentrations of the inhibitor, and the rate of inhibition is measured over time.

-

Dissociation (k_off): A pre-formed enzyme-inhibitor complex is diluted into a solution containing a high concentration of the substrate, and the recovery of enzyme activity is monitored over time.

-

-

Calculation of K_d: The equilibrium dissociation constant (K_d) is calculated as the ratio of the dissociation rate constant to the association rate constant (K_d = k_off / k_on).

Conclusion

This compound represents a significant development in the search for novel HIV-1 inhibitors targeting the under-exploited RNase H activity of reverse transcriptase. Its high potency, specificity, and favorable slow dissociation kinetics make it a valuable research tool and a promising lead compound for the development of new antiretroviral therapies. The detailed methodologies provided in this guide should enable researchers to further investigate the properties of this compound and similar compounds.

References

An In-Depth Technical Guide to GSK5750 (CAS Number: 1312345-89-3): A Potent HIV-1 Ribonuclease H Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK5750 is a potent and specific inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT).[1][2][3][4] With a CAS number of 1312345-89-3, this 1-hydroxy-pyridopyrimidinone analog demonstrates significant potential as a lead compound in the development of novel antiretroviral therapies.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental methodologies for its characterization. The information is presented to support further research and development efforts in the field of HIV treatment.

Core Compound Data and Properties

This compound is characterized by its specific inhibition of the RNase H function of HIV-1 RT, an essential enzymatic activity for viral replication. Unlike many other reverse transcriptase inhibitors that target the polymerase active site, this compound targets the RNase H active site.

| Property | Value | Reference |

| CAS Number | 1312345-89-3 | |

| Molecular Formula | C₁₆H₁₂N₄O₂S | |

| Mechanism of Action | Inhibition of HIV-1 Reverse Transcriptase Ribonuclease H activity | |

| Binding Site | RNase H active site, involving chelation of divalent metal ions (e.g., Mg²⁺) | |

| IC₅₀ (Secondary Cleavage) | 0.33 ± 0.11 µM | |

| Equilibrium Dissociation Constant (K_d) | ~400 nM | |

| Specificity | Does not inhibit E. coli RNase H or HIV-1 RT DNA polymerase activity |

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by binding to the RNase H active site of the HIV-1 reverse transcriptase. This binding is dependent on the presence of divalent metal ions, such as Mg²⁺, which are essential cofactors for the enzymatic activity. By chelating these metal ions, this compound effectively blocks the catalytic function of the RNase H domain, which is responsible for degrading the RNA strand of RNA:DNA hybrids during reverse transcription. This inhibition is specific to the viral enzyme and does not affect the host's cellular machinery or other unrelated enzymes like E. coli RNase H.

The primary "signaling pathway" affected by this compound is the HIV-1 replication cycle itself. By inhibiting RNase H activity, this compound disrupts a critical step in the conversion of the viral RNA genome into double-stranded DNA, which is a prerequisite for integration into the host cell's genome. There is currently no evidence to suggest that this compound significantly modulates other host cell signaling pathways.

Experimental Protocols

While specific, detailed step-by-step protocols for this compound are not publicly available, the following methodologies are based on published research and standard virological assays.

In Vitro HIV-1 RNase H Activity Assay (Gel-Based)

This assay measures the ability of this compound to inhibit the cleavage of a radiolabeled RNA in an RNA:DNA hybrid substrate by recombinant HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Radiolabeled RNA oligonucleotide (e.g., 5'-end labeled with ³²P)

-

Complementary DNA oligonucleotide

-

This compound dissolved in DMSO

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Polyacrylamide gel (denaturing)

-

Phosphorimager system

Methodology:

-

Substrate Annealing: Mix the radiolabeled RNA and complementary DNA oligonucleotides in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl). Heat to 95°C for 5 minutes and allow to cool slowly to room temperature to form the RNA:DNA hybrid.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, a defined concentration of the RNA:DNA substrate, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of HIV-1 RT to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of stop solution.

-

Denaturation: Heat the samples at 95°C for 5 minutes to denature the nucleic acids.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run at an appropriate voltage until the dye fronts have migrated a sufficient distance.

-

Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Scan the screen using a phosphorimager. Quantify the intensity of the bands corresponding to the uncleaved substrate and the cleavage products.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based HIV-1 Replication Assay (Conceptual Framework)

While a specific protocol for this compound is not available, a general approach to assess its antiviral activity in a cell-based assay would involve the following steps.

Principle:

This assay measures the ability of this compound to inhibit HIV-1 replication in a susceptible cell line. Inhibition is typically quantified by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant.

Materials:

-

HIV-1 susceptible cell line (e.g., MT-4, TZM-bl)

-

A laboratory-adapted or clinical isolate of HIV-1

-

This compound dissolved in DMSO

-

Cell culture medium and supplements

-

p24 ELISA kit

Methodology:

-

Cell Seeding: Seed the susceptible cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control (DMSO vehicle) and a positive control (a known antiretroviral).

-

Viral Infection: Infect the cells with a predetermined amount of HIV-1. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.

-

Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

p24 Quantification: Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of this compound that inhibits viral replication by 50% (EC₅₀) by plotting the percentage of p24 inhibition against the logarithm of the drug concentration.

Synthesis of 1-Hydroxy-pyridopyrimidinone Analogs (General Strategies)

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis of the 1-hydroxy-pyridopyrimidinone scaffold generally involves the construction of the pyridopyrimidine ring system followed by the introduction of the N-hydroxy group. General synthetic strategies for related pyridopyrimidinone derivatives often involve the condensation of aminopyridines with various carbonyl compounds or their equivalents.

In Vivo Pharmacokinetics (Conceptual Framework)

There is no publicly available data on the in vivo pharmacokinetics of this compound. A typical pharmacokinetic study in a small animal model (e.g., rats or mice) would involve the following.

Study Design:

-

Animal Model: Male and female Sprague-Dawley rats or BALB/c mice.

-

Dosing: Administration of this compound via intravenous (IV) and oral (PO) routes at one or more dose levels.

-

Sample Collection: Serial blood samples are collected at predetermined time points post-dosing.

-

Sample Processing: Plasma is harvested from the blood samples.

-

Bioanalysis: The concentration of this compound in plasma is quantified using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Conclusion

This compound is a promising lead compound for the development of a new class of antiretroviral drugs targeting the RNase H activity of HIV-1 reverse transcriptase. Its high potency and specificity in in vitro assays warrant further investigation. The experimental frameworks provided in this guide, although generalized due to the limited public availability of specific protocols, offer a solid foundation for researchers to design and execute studies to further characterize the antiviral profile of this compound and related compounds. Future work should focus on obtaining detailed in vivo efficacy and pharmacokinetic data to assess its potential as a clinical candidate.

References

- 1. Inhibition of the Ribonuclease H Activity of HIV-1 Reverse Transcriptase by this compound Correlates with Slow Enzyme-Inhibitor Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of the ribonuclease H activity of HIV-1 reverse transcriptase by this compound correlates with slow enzyme-inhibitor dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK5750: A Technical Guide to a Potent HIV-1 Ribonuclease H Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK5750, a potent and specific inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT). This document consolidates key molecular data, the mechanism of action, and detailed experimental protocols for researchers engaged in antiviral drug discovery and development.

Core Molecular and Inhibitory Properties

This compound is a small molecule inhibitor with a molecular weight of 324.36 g/mol and the chemical formula C16H12N4O2S.[1][2] It has been identified as a highly specific inhibitor of the RNase H function of HIV-1 RT, an essential enzymatic activity for viral replication. The inhibitory action of this compound is characterized by a half-maximal inhibitory concentration (IC50) of 0.33 µM and an equilibrium dissociation constant (Kd) of approximately 400 nM.

| Property | Value |

| Molecular Weight | 324.36 g/mol |

| Chemical Formula | C16H12N4O2S |

| IC50 (HIV-1 RNase H) | 0.33 µM |

| Equilibrium Dissociation Constant (Kd) | ~400 nM |

Mechanism of Action

This compound exerts its inhibitory effect by binding to the RNase H active site of the free HIV-1 RT enzyme. This binding is dependent on the presence of Mg2+ ions. A critical aspect of its mechanism is that its ability to bind is significantly reduced when the enzyme is already complexed with a nucleic acid substrate. This suggests that the bound substrate sterically hinders the access of this compound to the active site. The primary mode of inhibition is through the chelation of metal ions within the RNase H active site.

The following diagram illustrates the proposed mechanism of this compound's inhibitory action on HIV-1 RT RNase H.

Caption: Mechanism of this compound inhibition of HIV-1 RNase H.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO).

-

Stock Solution (10 mM):

-

Accurately weigh 3.24 mg of this compound powder.

-

Dissolve the powder in 1 mL of high-purity DMSO.

-

Mix thoroughly by vortexing until the solution is clear.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

Working Solutions:

-

Prepare serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations for IC50 determination.

-

For the final reaction, the DMSO concentration should be kept constant across all wells and should not exceed 1% (v/v) to minimize solvent effects on enzyme activity.

-

HIV-1 RNase H Inhibition Assay

This protocol is designed to determine the IC50 value of this compound for the inhibition of HIV-1 RT-associated RNase H activity using a chimeric DNA-RNA/DNA substrate.

Materials:

-

Purified recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Chimeric DNA-RNA/DNA substrate (radiolabeled or fluorescently labeled for detection)

-

This compound working solutions

-

Reaction Buffer (50 mM Tris-HCl, pH 7.8, 80 mM KCl, 1 mM DTT)

-

MgCl2 solution (60 mM)

-

Stop Solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

96-well reaction plates

-

Denaturing polyacrylamide gel (or other appropriate detection system)

Procedure:

-

Enzyme-Inhibitor Pre-incubation:

-

In each well of a 96-well plate, add 2 µL of the appropriate this compound working solution or DMSO (for the no-inhibitor control).

-

Add 43 µL of a solution containing the HIV-1 RT enzyme diluted in the reaction buffer to each well.

-

Gently mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add 5 µL of the chimeric DNA-RNA/DNA substrate to each well.

-

Initiate the reaction by adding 10 µL of 60 mM MgCl2 to each well, bringing the final reaction volume to 60 µL and the final MgCl2 concentration to 6 mM.

-

-

Reaction Incubation:

-

Incubate the plate at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 60 µL of the stop solution to each well.

-

-

Product Analysis:

-

Heat the samples at 95°C for 5 minutes to denature the nucleic acids.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Perform electrophoresis to separate the cleaved and uncleaved substrate.

-

Visualize the results using autoradiography (for radiolabeled substrates) or fluorescence imaging.

-

-

Data Analysis:

-

Quantify the amount of cleaved product in each lane.

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

The following diagram outlines the experimental workflow for determining the IC50 of this compound.

Caption: Experimental workflow for IC50 determination of this compound.

References

Methodological & Application

Application Notes and Protocols for GSK5750: An In Vitro Analysis of a Novel HIV-1 Ribonuclease H Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide detailed protocols for the in vitro evaluation of GSK5750, a potent and selective inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT). The provided methodologies are intended for researchers, scientists, and drug development professionals investigating novel antiretroviral agents. Included are a summary of this compound's inhibitory activity, a detailed protocol for a gel-based RNase H inhibition assay, and diagrams illustrating the targeted signaling pathway and experimental workflow.

Introduction

HIV-1 reverse transcriptase is a multifunctional enzyme crucial for the viral replication cycle. It possesses both DNA polymerase and RNase H activities. The RNase H domain is responsible for degrading the viral RNA from the RNA/DNA hybrid intermediate formed during reverse transcription, a critical step for the synthesis of double-stranded viral DNA. While numerous inhibitors target the polymerase function of HIV-1 RT, the RNase H active site remains an underexplored target for antiretroviral therapy.

This compound, a 1-hydroxy-pyridopyrimidinone analog, has been identified as a specific inhibitor of the RNase H activity of HIV-1 RT.[1][2] In vitro studies have demonstrated that this compound effectively inhibits RNase H-mediated cleavage without affecting the DNA polymerase activity of the enzyme.[1][3] This selectivity makes this compound a valuable tool for studying the role of RNase H in HIV-1 replication and a promising lead compound for the development of a new class of antiretroviral drugs.

Quantitative Data Summary

The inhibitory activity of this compound against HIV-1 RT RNase H was determined using in vitro biochemical assays. The following table summarizes the key quantitative data.

| Target Enzyme | Assay Type | Substrate | IC50 Value (μM) | Reference |

| HIV-1 RT Ribonuclease H | Gel-based cleavage assay | Chimeric DNA-RNA/DNA | 0.33 ± 0.11 | [1] |

| HIV-1 RT DNA Polymerase | Gel-based extension assay | DNA/RNA primer/template | > 20 | |

| E. coli RNase H | Gel-based cleavage assay | Chimeric DNA-RNA/DNA | No inhibition observed |

Signaling Pathway

The following diagram illustrates the central role of HIV-1 Reverse Transcriptase and its RNase H activity in the conversion of viral RNA to double-stranded DNA, the step targeted by this compound.

Experimental Protocols

In Vitro HIV-1 Ribonuclease H Inhibition Assay (Gel-Based)

This protocol describes a gel-based assay to determine the inhibitory effect of this compound on the RNase H activity of HIV-1 RT using a chimeric DNA-RNA/DNA substrate.

Materials:

-

Purified recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

This compound (or other test compounds) dissolved in DMSO

-

Chimeric DNA-RNA/DNA substrate: A 5'-radiolabeled DNA primer annealed to a template containing both RNA and DNA portions, mimicking a substrate for primer removal.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 6 mM MgCl₂, 1 mM DTT.

-

Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Phosphorimager system

Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

In a microcentrifuge tube, prepare a reaction mixture containing HIV-1 RT in the assay buffer.

-

Add varying concentrations of this compound (or a DMSO vehicle control) to the reaction mixture.

-

Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the RNase H cleavage reaction by adding the 5'-radiolabeled chimeric DNA-RNA/DNA substrate to the pre-incubated enzyme-inhibitor mixture.

-

The final reaction volume is typically 10-20 µL.

-

-

Reaction Incubation:

-

Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes) that allows for measurable product formation in the absence of an inhibitor.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of Stop Solution.

-

-

Product Analysis:

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Perform electrophoresis to separate the uncleaved substrate from the cleaved products based on size.

-

-

Data Acquisition and Analysis:

-

Dry the gel and expose it to a phosphor screen.

-

Visualize the radiolabeled DNA fragments using a phosphorimager.

-

Quantify the intensity of the bands corresponding to the uncleaved substrate and the cleaved products.

-

Calculate the percentage of RNase H inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow

The following diagram outlines the workflow for the in vitro RNase H inhibition assay.

Conclusion

The provided protocols and data offer a framework for the in vitro characterization of this compound as an inhibitor of HIV-1 RT RNase H activity. These methodologies can be adapted to screen and characterize other potential RNase H inhibitors, contributing to the development of novel antiretroviral therapies. The high selectivity of this compound for the RNase H function over the polymerase function of HIV-1 RT underscores the feasibility of targeting this essential viral enzyme activity.

References

- 1. Inhibition of the Ribonuclease H Activity of HIV-1 Reverse Transcriptase by this compound Correlates with Slow Enzyme-Inhibitor Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the ribonuclease H activity of HIV-1 reverse transcriptase by this compound correlates with slow enzyme-inhibitor dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for GSK5750, a Novel GSK3β Inhibitor